ブリリアントブルー

説明

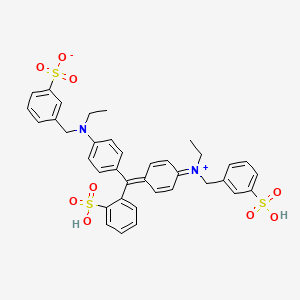

Fd&c blue no. 1, aluminum lake, also known as acid blue 9-aluminum lake or brilliant blue FCF, belongs to the class of organic compounds known as phenylbenzamines. These are aromatic compounds consisting of a benzyl group that is N-linked to a benzamine. Fd&c blue no. 1, aluminum lake is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fd&c blue no. 1, aluminum lake is primarily located in the cytoplasm.

科学的研究の応用

環境科学と汚染研究

ブリリアントブルーFCF染料は、環境科学と汚染研究で使用されています。 サペリ材ののこ屑から得られた磁性活性炭を用いた染料の吸着に関する研究に使用されています . この染料は、吸着材の水性媒体からの汚染物質除去の有効性を試験するために使用されます .

食品業界

This compoundFCFは、食品業界で広く使用されています。 EUでは、食品添加物として認可されたトリアリールメタン染料です . 様々な食品製品に青色を付与するために使用されています .

繊維業界

This compoundFCFは、繊維業界でよく使用されます . 繊維の製造における染料として使用され、生地に鮮やかな青色を付与します .

化粧品業界

化粧品業界では、this compoundFCFは着色料として使用されています . 石鹸、シャンプー、メイクアップなど、様々な化粧品製品に使用されています .

土壌への水の浸透の検出

This compoundFCFは、土壌への水の浸透を検出するために研究用途で使用されます . この染料は、土壌を通る水の動きを追跡するために使用され、研究者は土壌水のダイナミクスを理解するのに役立ちます .

微生物の蛍光染色

微生物学では、this compoundFCFは微生物の蛍光染色に使用されます . この染料は、細胞を染色するために使用され、顕微鏡下で細胞をより見やすくします .

血液細胞の染色

This compoundFCFは、血液細胞の染色にも使用されます . この染料は、血液サンプル中の細胞を強調表示するために使用され、血液細胞の同定と研究を支援します .

排水処理

This compoundFCFは、排水処理に関する研究で使用されます . この染料は、様々な排水処理方法の有効性を試験するために使用されます .

作用機序

Target of Action

Brilliant Blue, also known as Alphazurine, primarily targets the Internal Limiting Membrane (ILM) of the eye . The ILM is a thin and translucent structure that demarcates the transition from the retina to the vitreous body of the eye . It acts as a scaffold on which excessive tissue can grow, resulting in visual distortion when projected onto the neighboring retina .

Mode of Action

Brilliant Blue interacts with its target, the ILM, by staining it a vibrant blue color . This staining facilitates the identification of the ILM during ophthalmic procedures, particularly those requiring high levels of visual accuracy . Brilliant Blue aids in ophthalmologic surgery by making it easier to identify the ILM for surgical removal .

Biochemical Pathways

It’s known that brilliant blue has a high affinity for proteins , which could suggest a modulatory role on the mechanism of renal cell repair after epithelial cell injury .

Pharmacokinetics

It’s known that brilliant blue is used in an ophthalmic solution for staining the ilm during ophthalmic procedures .

Result of Action

The primary result of Brilliant Blue’s action is the enhanced visibility of the ILM during ophthalmic procedures . This increased visibility facilitates the surgical removal of the ILM, thereby aiding in the treatment of conditions that cause visual loss and/or distortion .

Action Environment

The action of Brilliant Blue is influenced by the environment in which it is used. For instance, the dye’s ionization constants and the distribution of its ionic-molecular forms can be affected by the solvent’s dielectric permittivity . This suggests that the efficacy and stability of Brilliant Blue could be influenced by environmental factors such as the solvent used and the pH of the solution .

生化学分析

Biochemical Properties

Brilliant Blue interacts with various enzymes and proteins. For instance, it has been used in the Bradford protein assay, a spectroscopic analytical procedure used to measure the concentration of protein in a solution . The Bradford assay is based on an absorbance shift of the dye Brilliant Blue G-250 . The dye forms a strong, noncovalent complex with the protein’s carboxyl group by van der Waals force and amino group through electrostatic interactions .

Cellular Effects

Brilliant Blue has shown to have effects on various types of cells. For example, Brilliant Blue FCF hinders the purinergic receptors, limiting cell proliferation that may lead to intimal hyperplasia . In another study, Brilliant Blue G was found to improve cognition in an animal model of Alzheimer’s disease and inhibit amyloid-β-induced loss of filopodia and dendrite spines in hippocampal neurons .

Molecular Mechanism

Brilliant Blue exerts its effects at the molecular level through various mechanisms. It is known to bind to proteins, forming a strong, noncovalent complex . This binding interaction can cause a shift from 465 nm to 595 nm, which is why the absorbance readings are taken at 595 nm .

Temporal Effects in Laboratory Settings

The effects of Brilliant Blue can change over time in laboratory settings. For instance, Brilliant Blue FCF was given in the diets of mice at levels of 0% (control), 0.08, 0.24, and 0.72% from 5 weeks of age in the F0 generation and continuing to 11 weeks of age in the F1 generation . The dose levels of Brilliant Blue FCF used in the study produced a few significant effects on neurobehavioral parameters in multiple generations in mice .

Dosage Effects in Animal Models

The effects of Brilliant Blue can vary with different dosages in animal models. In a study, Brilliant Blue FCF was given in the diets of mice at levels of 0% (control), 0.08, 0.24, and 0.72% . The dose levels of Brilliant Blue FCF used in the study produced a few significant effects on neurobehavioral parameters in multiple generations in mice .

Transport and Distribution

It is known that Brilliant Blue is soluble in water and glycerol , suggesting that it could be transported and distributed within cells and tissues via these solvents.

Subcellular Localization

Given its use in staining proteins in analytical biochemistry , it can be inferred that Brilliant Blue may localize to areas where proteins are abundant.

特性

CAS番号 |

68921-42-6 |

|---|---|

分子式 |

C37H36AlN2O9S3 |

分子量 |

775.9 g/mol |

IUPAC名 |

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H36N2O9S3.Al/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48); |

InChIキー |

IABOFWNBSBFGGI-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O |

正規SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.[Al] |

外観 |

Solid powder |

Color/Form |

Reddish-violet powder or granules with a metallic luster Dark-purple to bronze powder with metallic luste |

melting_point |

283 °C (decomposes) |

Key on ui other cas no. |

3844-45-9 68921-42-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

15792-67-3 |

賞味期限 |

>2 years if stored properly |

溶解性 |

In water, 30 mg/mL (3.0X10+4 mg/L) In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution Soluble in ethe |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

acid blue 9 blue 4 blue no. 1 brilliant blue brilliant blue Al (3:1) salt brilliant blue diammonium salt brilliant blue dipotassium salt brilliant blue FCF brilliant blue FCF, diammonium salt brilliant blue potassium, sodium salt brilliant blue, aluminium salt brilliant blue, disodium salt C.I. 42090 caries check blue CI 42090 D and C blue no.4 DC blue no. 4 erioglaucine F D and C blue #1 FD and C blue No.1 food blue 2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Brilliant Blue G acts as a selective antagonist of P2X7 receptors. [, , , , ] This means it binds to the receptor, preventing its activation by its natural ligand, adenosine triphosphate (ATP). [, , ] Blocking P2X7 receptors can inhibit the release of inflammatory mediators like cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) from microglia, potentially offering neuroprotective effects. [, ]

A: Brilliant Blue G can inhibit voltage-gated sodium channels in a use-dependent manner, primarily by slowing the recovery from inactivation following depolarization. [] This effect is attributed to its strong binding to slow-inactivated channels. [] While this property might contribute to its neuroprotective effects, further investigation is needed to understand its implications.

A: While both are structurally similar triarylmethane dyes, Brilliant Blue FCF shows minimal effects on voltage-gated sodium channels at concentrations where Brilliant Blue G exhibits significant inhibition. [] This highlights the importance of specific structural features for biological activity.

A: Brilliant Blue FCF (also known as Food Blue 2) has the molecular formula C37H34N2Na2O9S3 and a molecular weight of 792.86 g/mol. []

A: The triarylmethane structure of Brilliant Blue FCF gives rise to its characteristic blue color and absorption spectrum. [] Its UV-Vis absorbance maximum decreases, and a blue-shift occurs during UV-induced photodegradation. [] This property makes it suitable as a UV exposure sensor. []

A: Yes, Brilliant Blue FCF has proven suitable as a tracer, especially on natural targets like leaves. [, ] Its stability and limited absorption by plant tissues allow for qualitative and quantitative assessments of spray distribution. []

A: Research shows that Brilliant Blue FCF remains stable in aqueous solutions, even after drying in darkness or exposure to sunlight. [] This stability makes it a reliable tracer for evaluating spray deposits under various conditions.

A: TiO2 acts as a photocatalyst, accelerating the degradation of Brilliant Blue FCF upon exposure to UV radiation. [, ] This interaction forms the basis of paper-based UV exposure sensors. []

A: LC/MS analysis revealed two main degradation processes: N-methylene attack, leading to the loss of ethyl or MBSA groups, and aryl-oxidative elimination, evidenced by the formation of 3-((ethylamino)methyl)benzenesulfonic acid. []

A: Studies show that Brilliant Blue FCF can be degraded in soils and river sediments, with microorganisms playing a significant role in its breakdown. [] Temperature influences the degradation rate, with higher temperatures accelerating the process. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。